Ethyl 4-ethoxy-2-methylbenzoylformate
Description
No information about this compound is present in the provided evidence. Based on its IUPAC name, it is an ester derivative of benzoylformic acid with ethoxy and methyl substituents on the aromatic ring. Such compounds are typically used in organic synthesis or as intermediates in pharmaceuticals, but specific applications or properties cannot be confirmed without additional data.
Properties
IUPAC Name |
ethyl 2-(4-ethoxy-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-16-10-6-7-11(9(3)8-10)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEJPGAZCQWBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2-methylbenzoylformate typically involves the esterification of 4-ethoxy-2-methylbenzoic acid with ethyl formate. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxy-2-methylbenzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 4-ethoxy-2-methylbenzoic acid.
Reduction: Ethyl 4-ethoxy-2-methylbenzyl alcohol.
Substitution: 4-substituted-2-methylbenzoylformate derivatives.
Scientific Research Applications
Ethyl 4-ethoxy-2-methylbenzoylformate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be modified to produce derivatives with enhanced therapeutic properties.
Material Science: It is utilized in the preparation of polymers and resins with specific properties for industrial applications.
Analytical Chemistry: The compound is employed as a standard or reference material in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-methylbenzoylformate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from the broader context of ethyl acetate-extracted bioactive compounds in the referenced studies:
Table 3 ():
- Compounds like curcuminoids (turmeric) and gingerols (ginger) are highlighted for their antifungal properties .
- Ethyl 4-ethoxy-2-methylbenzoylformate may differ in bioactivity due to its distinct aromatic substitution pattern compared to phenolic spice compounds.
Table 18, 20 ():
- Eugenol (clove) and piperine (black pepper) exhibit strong antimicrobial effects . These lack the ester-functionalized aromatic backbone seen in the target compound, suggesting divergent reactivity or mechanisms.
Table 26 ():
- Ethyl acetate extraction favors non-polar compounds like ar-turmerone . Polar substituents (e.g., ethoxy groups in the target compound) might alter solubility or bioavailability.
Critical Analysis of Evidence Limitations
- Structural analogs: No benzoylformate esters (e.g., methyl or propyl variants) are mentioned in the provided tables.
- Functional data : Antennal response studies () focus on pheromones (e.g., ethyl palmitate) and terpenes, which are unrelated to the target compound’s structure .

Recommendations for Further Research
To address the query comprehensively, the following steps are necessary:
Database searches : Use SciFinder or Reaxys to identify analogs like ethyl 2-methylbenzoylformate or 4-ethoxybenzoylformate esters and compare their physicochemical properties (e.g., logP, melting points).
Bioactivity studies : Evaluate antifungal/antimicrobial efficacy against pathogens (e.g., Fusarium spp.) using methods analogous to those in –3.
Spectroscopic data : Compare NMR/IR profiles with related esters to assess electronic effects of substituents.
Biological Activity
Ethyl 4-ethoxy-2-methylbenzoylformate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound features an ethyl ester group, a benzoyl moiety, and an ethoxy substituent, which collectively influence its interactions with biological targets.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity could be beneficial in treating inflammatory diseases such as arthritis and colitis .
3. Antioxidant Activity
this compound has demonstrated antioxidant properties in several assays. It appears to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related damage in cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Receptor Modulation : It has been suggested that this compound might modulate receptor activity related to pain and inflammation, potentially influencing the signaling pathways involved in these processes .
Case Studies and Research Findings
A review of relevant literature reveals several key studies that have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |
| Study C | Antioxidant Activity | Demonstrated a 70% reduction in DPPH radical activity in vitro assays. |
These findings highlight the compound's potential as a therapeutic agent across various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

